

Application Note: Spectroscopic Methods for the Characterization of Tocopheryl Linoleate

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Compound of Interest

Compound Name: Vitamin E linoleate

Cat. No.: B1234166

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data interpretation guidelines for the characterization of tocopheryl linoleate using various spectroscopic techniques. Tocopheryl linoleate, an ester of α -tocopherol (Vitamin E) and linoleic acid, is a valuable compound in cosmetics and pharmaceuticals for its antioxidant and emollient properties. Accurate characterization is crucial for quality control, stability testing, and formulation development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method for the quantitative analysis of tocopheryl linoleate, primarily by detecting the chromanol ring of the tocopheryl moiety.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh and dissolve tocopheryl linoleate in a suitable UV-transparent solvent, such as ethanol or isopropanol, to prepare a stock solution (e.g., 0.1 mg/mL).[1]
- **Working Standard Preparation:** Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 to 12 μ g/mL.[1]
- **Instrumentation:** Use a calibrated double-beam UV-Vis spectrophotometer.
- **Data Acquisition:**

- Use the selected solvent as a blank to zero the instrument.
- Scan the working standard solutions over a wavelength range of 200-400 nm.[1]
- Identify the wavelength of maximum absorbance (λ_{max}). For tocopheryl esters, this is typically around 285 nm.[2]
- Generate a calibration curve by plotting absorbance versus concentration at the determined λ_{max} .

Data Presentation:

Parameter	Typical Value	Reference
Solvent	Ethanol or Isopropanol	[1][2]
Wavelength of Max. Absorbance (λ_{max})	~285 nm	[2]
Linear Concentration Range	1 - 12 $\mu\text{g/mL}$	[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within tocopheryl linoleate, confirming its ester structure and the presence of both the tocopheryl and linoleate components.

Experimental Protocol:

- **Sample Preparation:** As a viscous oil, tocopheryl linoleate can be analyzed directly.
 - **ATR-FTIR:** Apply a small drop of the sample directly onto the surface of an Attenuated Total Reflectance (ATR) crystal (e.g., ZnSe).[3] This is the most common and convenient method.
 - **Thin Film:** Alternatively, press a small amount of the sample between two sodium chloride (NaCl) windows to create a thin film.[4]

- Instrumentation: Use a calibrated FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal or NaCl plates.
 - Acquire the sample spectrum over a wavenumber range of 4000 cm^{-1} to 500 cm^{-1} .^[5]
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation:

Wavenumber (cm^{-1})	Vibration Mode	Functional Group Assignment	Reference
~3470 cm^{-1} (absent)	O-H Stretch	Phenolic Hydroxyl (confirms esterification)	[4]
~3010 cm^{-1}	=C-H Stretch	Alkene (Linoleate chain)	
2924 cm^{-1}	C-H Asymmetric Stretch	-CH ₂ - (Aliphatic chains)	[4]
2854 cm^{-1}	C-H Symmetric Stretch	-CH ₃ (Aliphatic chains)	[4]
~1765 cm^{-1}	C=O Stretch	Ester Carbonyl (Key band)	
1460 cm^{-1}	C-H Bending	-CH ₂ - and -CH ₃ -	[4]
1377 cm^{-1}	C-H Bending	-CH ₃	[4]
~1220-1150 cm^{-1}	C-O Stretch	Ester Linkage	[4]
1084 cm^{-1}	C-O-C Stretch	Chromane Ring Ether	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and confirmation of the tocopheryl linoleate structure by analyzing the chemical environment of each proton (^1H NMR) and carbon (^{13}C NMR) atom.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 10-20 mg of tocopheryl linoleate in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), inside an NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - For complete assignment, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be utilized.^[6]

Data Presentation:

Table 3.1: Predicted ^1H NMR Chemical Shifts (δ) for α -Tocopheryl Linoleate in CDCl_3

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.34	m	~4H	Olefinic protons (-CH=CH-) of linoleate
~2.77	t	~2H	Doubly allylic protons (=CH-CH ₂ -CH=) of linoleate
~2.55	t	2H	Chromane ring -CH ₂ - (Position 4)
~2.28	t	2H	α-CH ₂ to ester carbonyl (-CH ₂ -COO-) of linoleate
~2.10, 2.05, 2.00	s	3H each	Aromatic methyl protons on chromane ring
~2.04	m	~4H	Allylic protons (-CH ₂ -CH=) of linoleate
~1.80	m	2H	Chromane ring -CH ₂ - (Position 3)
~1.65	m	β-CH ₂ to ester carbonyl (-CH ₂ -CH ₂ -COO-) of linoleate	
~1.25	br s	(CH ₂) _n of phytyl and linoleate chains	
~0.88	t	~3H	Terminal -CH ₃ of linoleate chain
~0.85	d	~12H	Methyl groups on phytyl tail

Table 3.2: Predicted ¹³C NMR Chemical Shifts (δ) for α-Tocopheryl Linoleate in CDCl₃

Chemical Shift (ppm)	Assignment
~172.5	Ester Carbonyl (-COO-)
~149.5, ~140.5	Quaternary aromatic carbons (C-6, C-8a)
~130.2, ~128.0	Olefinic carbons (-CH=CH-) of linoleate
~128.8, ~126.9, ~122.5, ~117.5	Aromatic carbons of chromane ring
~75.0	Quaternary carbon C-2 of chromane ring
~39.4, 37.5, 37.4, 37.3, 32.8, 32.7	Phytyl chain carbons
~34.5	α -CH ₂ to ester carbonyl of linoleate
~31.5	-CH ₂ - (Position 4) of chromane ring
~25.7	Doubly allylic carbon (=CH-CH ₂ -CH=) of linoleate
~24.8, 24.4, 23.8, 22.7, 22.6, 21.0, 20.6	Aliphatic and methyl carbons
~14.1	Terminal methyl carbon of linoleate
~13.0, 12.0, 11.9	Aromatic methyl carbons

Note: Exact chemical shifts may vary slightly based on solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of tocopheryl linoleate and to study its fragmentation pattern, which confirms the identity of its constituent parts. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).^{[7][8]}

Experimental Protocol:

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/hexane) to a concentration of approximately 1 $\mu\text{g/mL}$.

- Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]
- Data Acquisition:
 - Inject the sample into the LC-MS system.
 - Acquire data in positive ion mode.
 - Perform a full scan analysis to identify the molecular ion.
 - Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation spectrum.

Data Presentation:

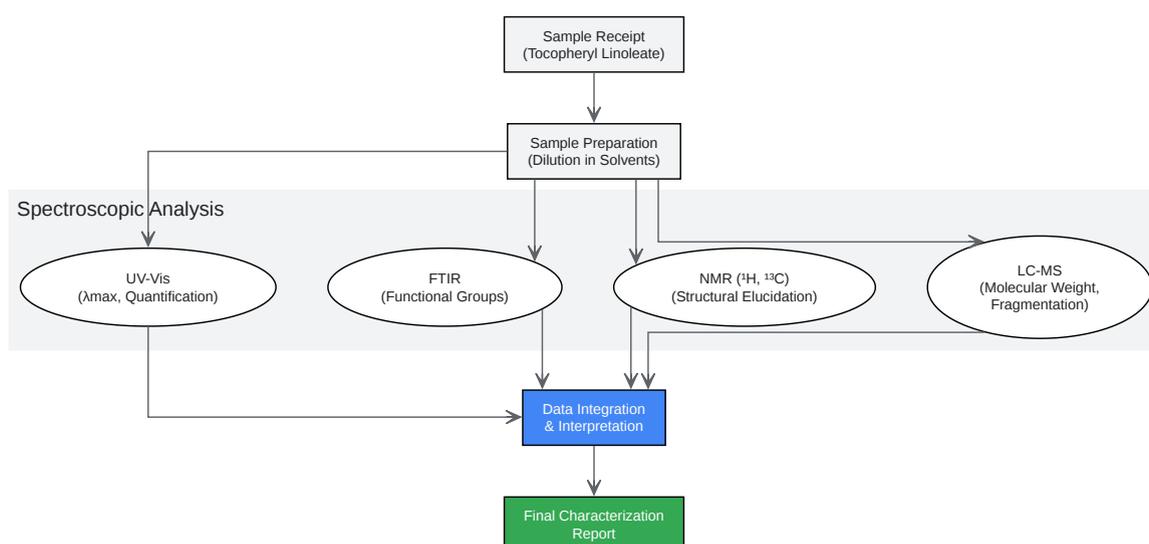
- Molecular Formula: C₄₇H₈₂O₃
- Molecular Weight: 691.1 g/mol

m/z (Mass-to-Charge Ratio)	Ion	Description	Reference
691.1	[M] ⁺ or [M+H] ⁺	Molecular Ion	Calculated
430.4	[Tocopheryl] ⁺	Fragment corresponding to the tocopheryl moiety after ester cleavage	[9]
281.2	[Linoleoyl] ⁺	Fragment corresponding to the linoleoyl acylium ion	Calculated
165.1	[C ₁₀ H ₁₃ O] ⁺	Characteristic fragment from the chromanol ring of α-tocopherol	[10]

Diagrams and Workflows

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a tocopheryl linoleate sample.

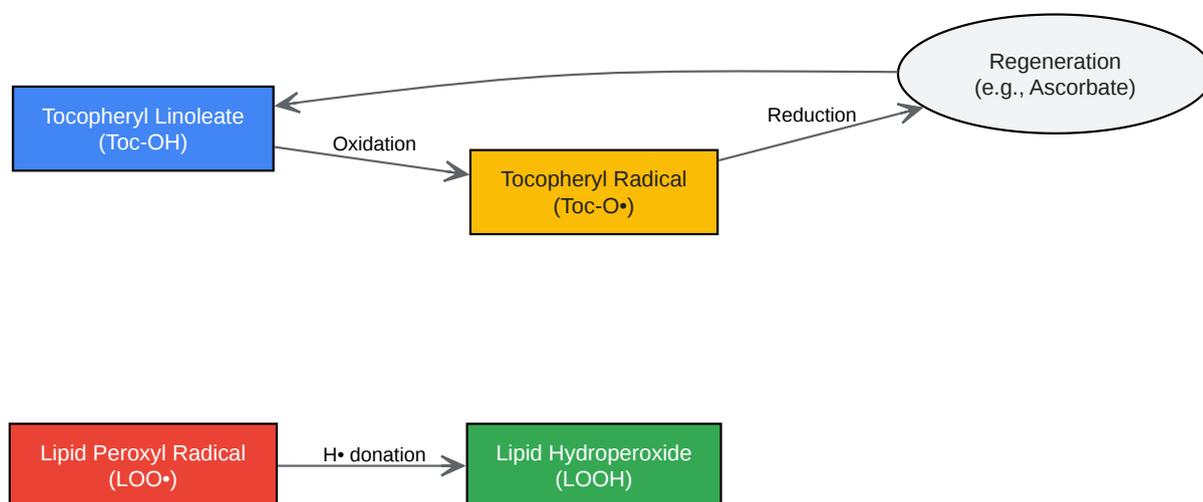


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Caption: Logical workflow for the spectroscopic analysis of tocopheryl linoleate.

Antioxidant Mechanism of the Tocopheryl Moiety

Tocopheryl linoleate functions as an antioxidant via the phenolic group of its tocopheryl moiety, which scavenges lipid peroxy radicals to terminate lipid peroxidation chain reactions.[11]



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Caption: Radical scavenging action of the tocopherol moiety.

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